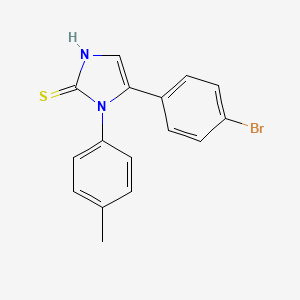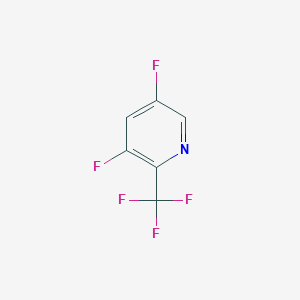
3,5-Difluoro-2-(trifluoromethyl)pyridine
概要
説明
3,5-Difluoro-2-(trifluoromethyl)pyridine is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of this compound is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure .Chemical Reactions Analysis
This compound and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure .科学的研究の応用
Synthesis of Pesticides
3,5-Difluoro-2-(trifluoromethyl)pyridine is an essential pyridine derivative with significant use in the synthesis of pesticides. The review of various synthesis methods of similar compounds indicates its relevance in agricultural chemical development (Lu Xin-xin, 2006).
Crystal Structure and Hydrogen Bonding
Research on similar pyridine derivatives, like 5-(trifluoromethyl)picolinic acid monohydrate, has shown unique water-bridged hydrogen-bonding networks. This indicates potential applications in materials science, especially in designing new molecular structures and materials (N. Ye & J. Tanski, 2020).
Chemical Reactions and Functionalization
The displacement of iodine by in situ generated (trifluoromethyl)copper in pyridine series shows that this compound can be involved in complex chemical reactions, which can be applied in organic chemistry and pharmaceutical research (F. Cottet & M. Schlosser, 2002).
Derivative Formation and Lattice Packing
Studies on lithio-2,6-dibromo-3,5-difluoropyridine demonstrate the potential of this compound in creating various functionalised pyridine derivatives. This is particularly relevant in the field of crystallography and material science (H. Benmansour et al., 2000).
Spectroscopic and Optical Studies
Investigations into similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, using spectroscopy and density functional theory, hint at possible applications in spectroscopic analysis and the study of molecular interactions. These studies are pivotal in the field of analytical chemistry and material characterization (H. Vural & M. Kara, 2017).
Chemical Modifications and Synthesis
Research on trifluoromethyl-substituted pyridines and quinolines demonstrates that this compound can undergo selective metalation and functionalization, which is significant in synthetic organic chemistry and drug development (M. Schlosser & Marc Marull, 2003).
作用機序
Target of Action
3,5-Difluoro-2-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops . It is also used in the synthesis of several active pharmaceutical ingredients .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that the compound interferes with the biochemistry of respiration in pests .
Result of Action
The primary result of the action of this compound is the protection of crops from pests . In the pharmaceutical industry, several products containing the this compound moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDPSQBADRNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



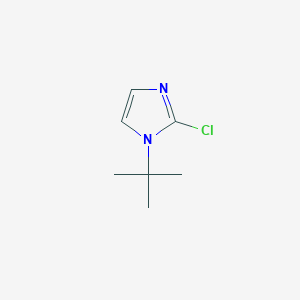
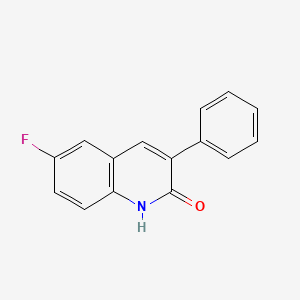

![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)
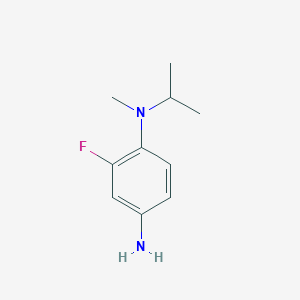
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)
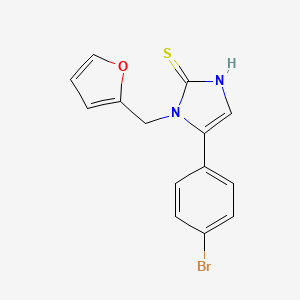
![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)
![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)
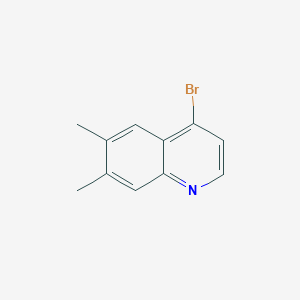
![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
